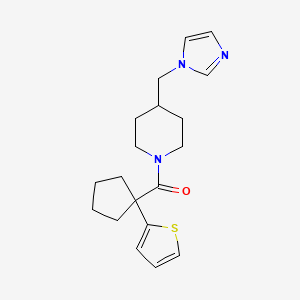
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Influence of Imidazole Replacement in Histamine H3-Receptor Antagonists
Research exploring the influence of imidazole replacement in histamine H(3)-receptor antagonists indicates that replacing imidazole, favorably with a piperidine moiety, affects the affinity and potency of the compounds. This modification was applied to several structural classes of compounds, demonstrating that while some replacements led to a loss of affinity, others successfully maintained in vitro affinities and showed high potency in vivo. Such findings suggest the potential for designing novel ligands for receptor targeting by modifying specific moieties within complex molecules (Meier et al., 2001).
Synthesis and Characterization of Novel Bioactive Heterocycles
Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting the importance of specific structural elements in determining molecular stability and interaction potential. The compound exhibited antiproliferative activity, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds. This type of research underscores the role of specific structural modifications in enhancing the biological activity of complex molecules (Prasad et al., 2018).
Development of Selective Estrogen Receptor Modulators
Investigations into selective estrogen receptor modulators (SERMs) demonstrate how structural modifications can significantly influence the estrogen antagonist potency of compounds. For instance, replacing a carbonyl group with oxygen in a specific compound resulted in a substantial increase in antagonist potency. This suggests that precise structural changes can dramatically alter the biological properties and potential therapeutic applications of chemical compounds (Palkowitz et al., 1997).
Novel Imidazole-Based Histamine H3 Antagonists
A novel series of imidazole-containing histamine H(3) receptor ligands were investigated, found to be potent functional antagonists, and showed significant brain uptake in vivo. This research highlights the exploration of imidazole-based compounds for potential therapeutic applications, focusing on their stability, affinity, and functional properties (Jablonowski et al., 2009).
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives exhibit various types of biological activity, including antihypertensive, antifungal, and antitumor activity .
Mode of Action
It’s known that imidazole derivatives can add a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This process requires an N-terminal glycine in the nascent polypeptide substrates .
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole moiety helps to overcome the solubility problems of poorly soluble drug entities , which could potentially impact its bioavailability.
Result of Action
It’s known that imidazole derivatives can exhibit various types of biological activity, which could result in a range of molecular and cellular effects .
Action Environment
Many factors such as metal ions, ligands, solvents, and ph can affect the synthesis of compounds , which could potentially influence the action of this compound.
Propriétés
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-18(19(7-1-2-8-19)17-4-3-13-24-17)22-10-5-16(6-11-22)14-21-12-9-20-15-21/h3-4,9,12-13,15-16H,1-2,5-8,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUGGNMAULHLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

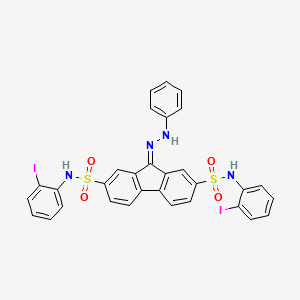
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)
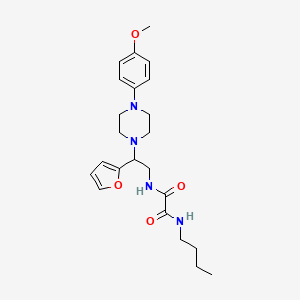
![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
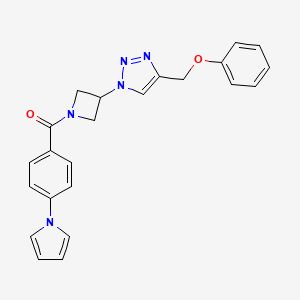
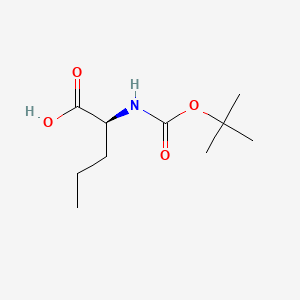
![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
